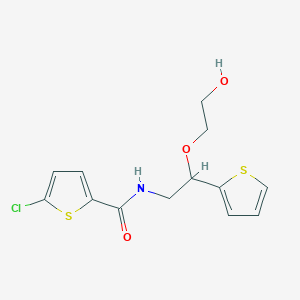

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Description

This compound features a thiophene-2-carboxamide core substituted with a chlorine atom at the 5-position. The side chain includes a 2-(thiophen-2-yl)ethyl group modified with a 2-hydroxyethoxy moiety.

Properties

IUPAC Name |

5-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S2/c14-12-4-3-11(20-12)13(17)15-8-9(18-6-5-16)10-2-1-7-19-10/h1-4,7,9,16H,5-6,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMOWEYQDUCLAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One possible route could be:

Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring can be synthesized through a series of cyclization reactions.

Introduction of the chloro group: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the carboxamide group: This can be done through an amide coupling reaction using carboxylic acid derivatives and amines.

Addition of the hydroxyethoxy group: This step involves the reaction of ethylene oxide with a suitable nucleophile to introduce the hydroxyethoxy group.

Incorporation of the thiophen-2-yl group: This can be achieved through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic applications due to its structural features.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and carboxamide groups could form hydrogen bonds with biological molecules, while the thiophene rings could participate in π-π interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Pharmacological and Physicochemical Properties

- Target Specificity: Segartoxaban and Rivaroxaban exhibit high specificity for Factor Xa due to their oxazolidinone and sulfonamide groups , whereas nitrothiophene analogs target bacterial enzymes .

- Binding Interactions : Molecular docking studies for related compounds (e.g., ) suggest thiophene-carboxamides interact with DNA or enzymes via hydrophobic and hydrogen-bonding motifs .

Purity and Stability

- Nitrothiophene carboxamides show variable purity (42–99%) depending on substituents .

- Chloro-substituted analogs (e.g., ) may exhibit stability challenges due to reactive chloroacetamido groups.

Key Research Findings

Antibacterial vs. Anticoagulant Applications :

- Nitrothiophene derivatives (e.g., Compound 7) demonstrate narrow-spectrum antibacterial activity, likely due to nitro group interactions with bacterial enzymes .

- Segartoxaban and Rivaroxaban highlight the versatility of thiophene-carboxamides in anticoagulant design .

Role of Substituents :

Biological Activity

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound belonging to the thiophene derivative class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Molecular Formula : C₁₂H₁₄ClN₃O₄S₃

- Molecular Weight : 367.9 g/mol

- CAS Number : 2034615-55-7

This compound features a thiophene ring, which is known for its unique electronic properties and ability to interact with biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, demonstrate significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 62.5 μg/mL |

| Enterococcus faecalis | 125 μg/mL |

| Escherichia coli | 125 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL |

These findings suggest that the compound may act as a bactericidal agent through mechanisms such as inhibition of protein synthesis and disruption of cell wall integrity .

Antifungal Activity

In addition to its antibacterial effects, the compound exhibits antifungal activity:

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 62.5 μg/mL |

| Aspergillus niger | >250 μg/mL |

The antifungal efficacy is notably lower than its antibacterial properties, indicating a selective action that may be attributed to structural differences in fungal cell walls compared to bacterial membranes .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The sulfonamide group in the compound can mimic natural substrates, allowing it to competitively inhibit enzyme activity involved in bacterial metabolism.

- Disruption of Biofilm Formation : Studies show that this compound can inhibit biofilm formation in MRSA strains, which is crucial for treating chronic infections where biofilms are prevalent .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in treating infections caused by resistant strains:

- Study on MRSA : A study demonstrated that the compound effectively reduced biofilm formation in MRSA by over 50%, outperforming standard antibiotics like ciprofloxacin in specific assays .

- Antifungal Efficacy : In another study, the compound was evaluated against various fungal strains, yielding moderate results that suggest further optimization might enhance its antifungal properties .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide?

The synthesis typically involves sequential functionalization of the thiophene-carboxamide core. A common approach includes:

- Step 1: Chlorination of thiophene-2-carboxylic acid to yield 5-chlorothiophene-2-carboxylic acid (precursor for the carboxamide group) .

- Step 2: Coupling with a hydroxyethoxy-thiophenylethylamine intermediate via amide bond formation (e.g., using carbodiimide reagents like EDC/HOBt) .

- Step 3: Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) and characterization by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- 1H/13C NMR: Essential for confirming the presence of the hydroxyethoxy group (δ ~3.5–4.0 ppm for -OCH2CH2OH), thiophene protons (δ ~6.8–7.5 ppm), and carboxamide NH (δ ~8.5 ppm) .

- IR Spectroscopy: Detects amide C=O stretch (~1650 cm⁻¹) and hydroxyl group (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₄H₁₅ClN₂O₃S₂) and isotopic patterns for chlorine .

Q. What preliminary biological assays are used to evaluate its activity?

- Antimicrobial Testing: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity Screening: MTT assays on human cell lines (e.g., HepG2, HEK293) to assess safety margins .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the thiophene-carboxamide scaffold’s affinity for ATP-binding pockets .

Q. How is solubility optimized for in vitro studies?

- Co-solvent Systems: Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .

- Derivatization: Introduce hydrophilic groups (e.g., PEGylation of the hydroxyethoxy chain) to enhance aqueous solubility .

Q. What computational tools predict its physicochemical properties?

- LogP Calculations: Tools like MarvinSketch or ACD/Labs estimate lipophilicity (critical for blood-brain barrier penetration) .

- Molecular Dynamics Simulations: Assess conformational stability of the hydroxyethoxy-thiophenylethyl side chain .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature NMR: Resolve overlapping peaks by analyzing temperature-dependent conformational changes in the hydroxyethoxy group .

- 2D NMR Techniques: Use HSQC and HMBC to assign proton-carbon correlations, particularly for the thiophenylethyl moiety .

- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., 5-chloro-N-(anthracenyl)thiophene-2-carboxamide) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Reaction Monitoring: Real-time FTIR or HPLC to track intermediates (e.g., carboxamide formation) .

- Quality Control: Strict control of reaction parameters (temperature, pH) during the hydroxyethylation step to minimize side products .

Q. How does the hydroxyethoxy-thiophenylethyl group influence SAR in kinase inhibition?

- Hydrogen Bonding: The hydroxyl group may interact with catalytic lysine residues in kinases (e.g., EGFR), enhancing binding affinity .

- Steric Effects: Bulky thiophenylethyl substituents can restrict access to hydrophobic pockets, reducing off-target effects .

- Case Study: Analogous compounds with shorter ethoxy chains showed 50% lower IC₅₀ values in kinase inhibition assays .

Q. What analytical methods resolve degradation products under physiological conditions?

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions .

- LC-MS/MS: Identify degradation pathways (e.g., hydrolysis of the carboxamide group or oxidation of the thiophene ring) .

- Stability-Indicating Assays: Develop HPLC methods with PDA detection to quantify intact compound vs. degradants .

Q. How can in silico modeling guide structural modifications for enhanced bioavailability?

- Docking Studies: Use AutoDock Vina to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) and optimize metabolic stability .

- ADMET Prediction: Software like SwissADME identifies substituents (e.g., fluorine on the thiophene ring) that improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.